molecular formula C6H6O2 B13606532 3-Furanacetaldehyde CAS No. 99948-48-8

3-Furanacetaldehyde

Cat. No.: B13606532
CAS No.: 99948-48-8
M. Wt: 110.11 g/mol
InChI Key: WEKNDLLCLKQVLG-UHFFFAOYSA-N
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Description

3-Furanacetaldehyde, also known as 2-(furan-3-yl)acetaldehyde, is an organic compound with the molecular formula C6H6O2. It is a member of the furan family, characterized by a furan ring attached to an aldehyde group. This compound is known for its distinctive aroma and is used in various applications, including flavoring agents and chemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Furanacetaldehyde can be synthesized through several methods. One common approach involves the oxidation of furfuryl alcohol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). Another method includes the hydrolysis of furfural followed by catalytic hydrogenation .

Industrial Production Methods: Industrially, this compound is produced by the catalytic hydrogenation of furfural. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions. The reaction typically occurs in a hydrogen atmosphere, leading to the reduction of furfural to this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Furanacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Furanacetaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Furanacetaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent adducts, potentially altering the function of the target molecules. The specific pathways and molecular targets involved depend on the context of its application .

Comparison with Similar Compounds

Uniqueness: 3-Furanacetaldehyde is unique due to its specific position of the aldehyde group on the furan ring, which imparts distinct chemical reactivity and applications. Its ability to participate in a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

99948-48-8

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

IUPAC Name

2-(furan-3-yl)acetaldehyde

InChI

InChI=1S/C6H6O2/c7-3-1-6-2-4-8-5-6/h2-5H,1H2

InChI Key

WEKNDLLCLKQVLG-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1CC=O

Origin of Product

United States

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